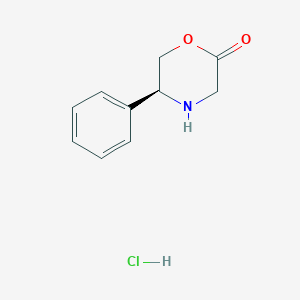

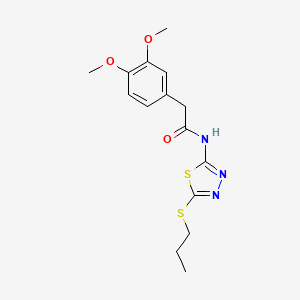

![molecular formula C25H21ClN2S B2552305 1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole CAS No. 339277-48-4](/img/structure/B2552305.png)

1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole belongs to the class of 1,2,4,5-tetrasubstituted imidazoles, which are known for their diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related imidazole derivatives and their synthesis, which can provide insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related 1,2,4,5-tetrasubstituted imidazoles has been reported to involve a one-pot, four-component reaction. This reaction typically includes 1,2-diketones, aryl aldehydes, ammonium acetate, and substituted aromatic amines. The process is carried out in a solvent-free medium using β-cyclodextrin-propyl sulfonic acid as a catalyst, which affords the target compounds in excellent yields . Although the exact synthesis of this compound is not detailed, it is likely that a similar synthetic approach could be employed, with appropriate substitutions for the side chains.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, which is a five-membered planar ring containing three carbon atoms and two nitrogen atoms at non-adjacent positions. The specific substituents at various positions on the ring define the properties and reactivity of the compound. In the case of this compound, the presence of a 2-chlorobenzylsulfanyl group and diphenyl substituents would influence its electronic and steric properties .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including alkylation, oxidation, and substitution. For instance, alkylation of imidazole methanethiols with alkyl halides can lead to substituted imidazoles . Oxidation reactions, such as those with potassium permanganate, can convert sulfanyl groups to sulfones, altering the compound's chemical behavior . These reactions are crucial for modifying the structure and enhancing the biological activity of imidazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, stability, and reactivity. For example, the introduction of a sulfanyl group can increase lipophilicity, which may affect the compound's ability to interact with biological membranes . The electronic properties of the imidazole ring and its substituents also play a role in the compound's acidity and basicity, which are important for its interactions with biological targets.

Relevant Case Studies

The provided papers do not mention specific case studies involving this compound. However, related imidazole derivatives have been evaluated for their local anesthetic effects, showing considerable activity and minimal toxicity in animal models . Additionally, some imidazole derivatives have demonstrated strong antiprotozoal activity against pathogens such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range . These findings suggest that the compound may also possess significant biological activities, warranting further investigation.

科学的研究の応用

Antioxidant Capacity Assay Applications

Imidazole derivatives, like the one mentioned, may be involved in antioxidant capacity assays. The ABTS/PP Decolorization Assay is one such method to determine the antioxidant capacity, which could be relevant for studying compounds with similar structures for their antioxidant properties (Ilyasov et al., 2020).

Antimicrobial Activity

Imidazole derivatives are known for their broad spectrum of antimicrobial activity. Such compounds have been studied for their efficacy against dermatophytes, yeasts, and some Gram-positive bacteria. Research into substances like sulconazole highlights the antimicrobial potential of imidazole derivatives in treating superficial dermatomycoses (Benfield & Clissold, 1988).

Antitumor Activity

Imidazole derivatives are also explored for their antitumor activities. Bis(2-chloroethyl)amino derivatives of imidazole and related compounds have been reviewed for their potential in new antitumor drugs development. This includes synthesis and biological properties assessments, highlighting the diverse applications of these compounds in cancer research (Iradyan et al., 2009).

Synthesis and Transformation in Chemical Research

The synthesis and transformation of imidazole derivatives are crucial for their application in scientific research. Research into 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, has outlined methods for their synthesis and discussed their chemical and biological properties. This kind of research supports the development of new compounds with potential applications in various scientific fields (Abdurakhmanova et al., 2018).

Corrosion Inhibition

Imidazole and its derivatives have been extensively studied as corrosion inhibitors. Their effectiveness in this area is attributed to their molecular structure, which allows strong adsorption onto metal surfaces. Research on imidazoline, a compound closely related to imidazoles, demonstrates the application of these compounds in protecting metals against corrosion, indicating a potential area of application for similar imidazole derivatives (Sriplai & Sombatmankhong, 2023).

将来の方向性

Imidazole compounds have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole” and similar compounds may have potential applications in drug development in the future.

特性

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-enylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2S/c1-2-17-28-24(20-13-7-4-8-14-20)23(19-11-5-3-6-12-19)27-25(28)29-18-21-15-9-10-16-22(21)26/h2-16H,1,17-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSLUYGXTLEGHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=C(N=C1SCC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Triazol-2-yl)azetidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2552226.png)

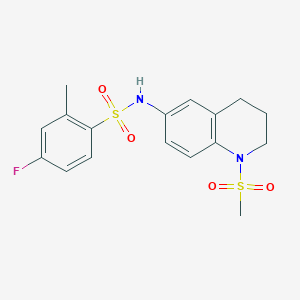

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2552229.png)

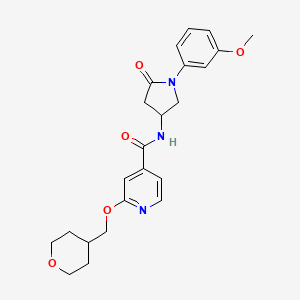

![5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2552230.png)

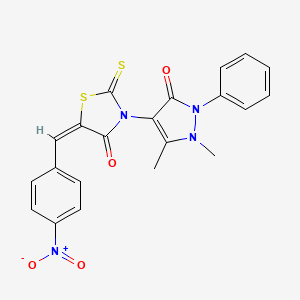

![N-(2,2-Dimethylpropyl)-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2552242.png)

![2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine](/img/structure/B2552244.png)

![6-(4-Chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2552245.png)